molecular formula C17H24N4OS B7095495 4-Benzyl-8-(1,2,5-thiadiazol-3-ylmethyl)-1,4,8-oxadiazecane

4-Benzyl-8-(1,2,5-thiadiazol-3-ylmethyl)-1,4,8-oxadiazecane

Cat. No.: B7095495
M. Wt: 332.5 g/mol
InChI Key: XEJDPEPJVPKWHX-UHFFFAOYSA-N
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Description

4-Benzyl-8-(1,2,5-thiadiazol-3-ylmethyl)-1,4,8-oxadiazecane is a synthetic organic compound that features a unique combination of benzyl, thiadiazole, and oxadiazecane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-8-(1,2,5-thiadiazol-3-ylmethyl)-1,4,8-oxadiazecane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Oxadiazecane Ring: This step may involve cyclization reactions using diamines and diacids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: Reduction reactions could target the oxadiazecane ring or the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: In the development of novel materials with unique electronic or optical properties.

    Chemical Biology: As a probe for studying biological processes or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Benzyl-8-(1,2,5-thiadiazol-3-ylmethyl)-1,4,8-oxadiazecane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-8-(1,2,5-thiadiazol-3-ylmethyl)-1,4,8-oxadiazecane: can be compared with other compounds containing thiadiazole or oxadiazecane rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-benzyl-8-(1,2,5-thiadiazol-3-ylmethyl)-1,4,8-oxadiazecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-2-5-16(6-3-1)14-20-7-4-8-21(10-12-22-11-9-20)15-17-13-18-23-19-17/h1-3,5-6,13H,4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJDPEPJVPKWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOCCN(C1)CC2=NSN=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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